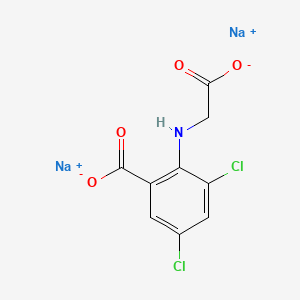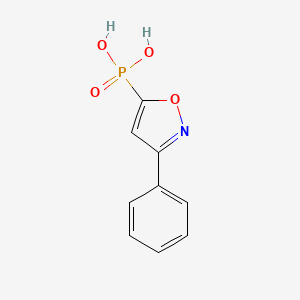
Phosphonic acid, (3-phenyl-5-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenyl-5-isoxazolyl)phosphonic acid is a compound that features a phosphonic acid group attached to a 3-phenyl-5-isoxazole moietyThe isoxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is known for its presence in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing isoxazoles is through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes . The phosphonic acid group can be introduced via the hydrolysis of phenyldichlorophosphine oxide using NaOH in acetonitrile or acidic conditions (10% HCl) .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Phenyl-5-isoxazolyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine or phosphinite derivatives.
Substitution: The aromatic ring and the isoxazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the isoxazole moiety .
Applications De Recherche Scientifique
(3-Phenyl-5-isoxazolyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of (3-Phenyl-5-isoxazolyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The isoxazole ring can interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Phosphonic Acid: A compound containing a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Uniqueness: (3-Phenyl-5-isoxazolyl)phosphonic acid is unique due to the combination of the isoxazole ring and the phosphonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
125674-62-6 |
|---|---|
Formule moléculaire |
C9H8NO4P |
Poids moléculaire |
225.14 g/mol |
Nom IUPAC |
(3-phenyl-1,2-oxazol-5-yl)phosphonic acid |
InChI |
InChI=1S/C9H8NO4P/c11-15(12,13)9-6-8(10-14-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) |
Clé InChI |
BGAJWGPVHJKOLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


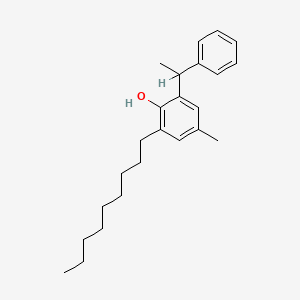
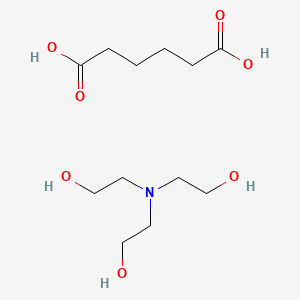
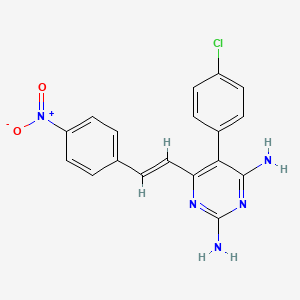
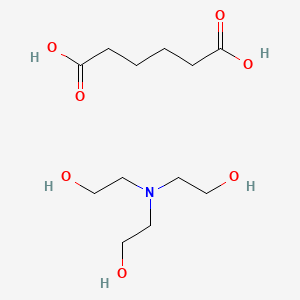

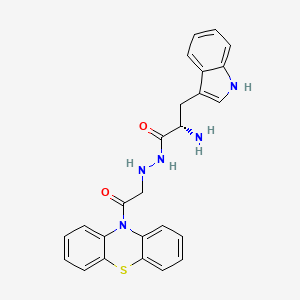
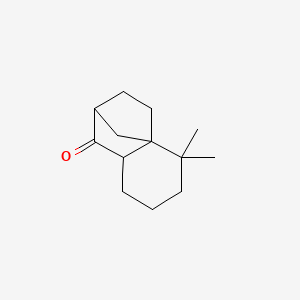
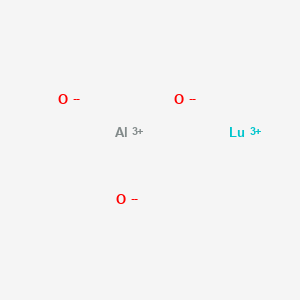
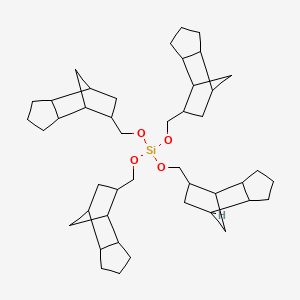


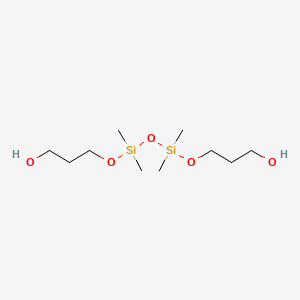
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
